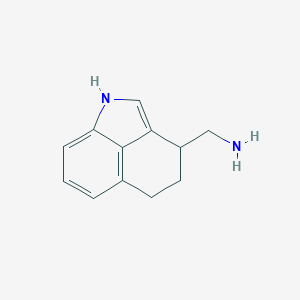
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole, also known as this compound, is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole (CAS No. 111261-72-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including its pharmacological implications.
Structural Characteristics
The molecular formula of this compound is C12H14N2, with a molecular weight of approximately 186.25 g/mol. Its structure features a tetrahydrobenz[cd]indole core with an amino methyl group that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
| Density | 1.196 g/cm³ |
| Boiling Point | 402 °C |
| Flash Point | 225.8 °C |
Synthesis
The synthesis of this compound can be achieved through various methods that typically involve the reaction of indole derivatives with amines under specific conditions to yield the desired product. The use of protective groups and careful control of reaction parameters is crucial for obtaining high yields and purity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antidepressant Activity
Studies have shown that compounds similar to this compound may act as selective serotonin reuptake inhibitors (SSRIs). This activity is attributed to their ability to bind to serotonin receptors and modulate neurotransmitter levels in the brain .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound against a variety of pathogens. It has shown efficacy against both gram-positive and gram-negative bacteria as well as certain fungi. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in treating infections .
Case Studies
- Antidepressant Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This was associated with increased levels of serotonin in the brain .
- Anticancer Activity : In a comparative study involving various indole derivatives, this compound exhibited superior cytotoxic effects against MCF-7 breast cancer cells with an IC50 value significantly lower than other tested compounds .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Serotonin Receptor Modulation : Interaction with serotonin receptors enhances mood regulation.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Cell Membrane Disruption : Antimicrobial effects likely arise from disruption of bacterial cell membranes.
Eigenschaften
CAS-Nummer |
111261-72-4 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1,3,4,5-tetrahydrobenzo[cd]indol-3-ylmethanamine |
InChI |
InChI=1S/C12H14N2/c13-6-9-5-4-8-2-1-3-11-12(8)10(9)7-14-11/h1-3,7,9,14H,4-6,13H2 |
InChI-Schlüssel |
PKWJZQKTYSEOEQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC=C2)NC=C3C1CN |
Kanonische SMILES |
C1CC2=C3C(=CC=C2)NC=C3C1CN |
Synonyme |
3-aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole 3-AMTBI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















